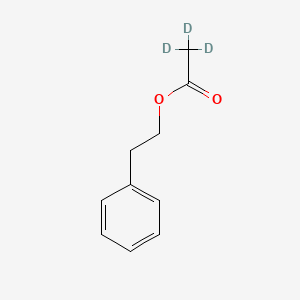

2-Phenylethyl acetate-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate de 2-phényléthyle-d3 est un composé deutéré de l'acétate de 2-phényléthyle. Il s'agit d'un composé marqué isotopiquement stable dans lequel trois atomes d'hydrogène sont remplacés par du deutérium. La formule moléculaire de l'acétate de 2-phényléthyle-d3 est C10H9D3O2, et sa masse moléculaire est de 167,22 g/mol . Ce composé est principalement utilisé dans la recherche scientifique à des fins de traçage et d'analyse en raison de son marquage isotopique unique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acétate de 2-phényléthyle-d3 peut être synthétisé par estérification de l'acide acétique deutéré avec le 2-phényléthanol-d3. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique dans des conditions de reflux . Le mélange réactionnel est ensuite purifié par distillation ou chromatographie pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de l'acétate de 2-phényléthyle-d3 implique des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la distillation réactive peut améliorer l'efficacité et le rendement du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de 2-phényléthyle-d3 subit diverses réactions chimiques, notamment :

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, conduisant à la formation de différents dérivés d'ester.

Réactifs et conditions courants

Hydrolyse : Acides forts (par exemple, HCl) ou bases (par exemple, NaOH) dans des conditions de reflux.

Oxydation : Agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Substitution : Nucléophiles tels que les alcools ou les amines en présence d'un catalyseur.

Principaux produits

Hydrolyse : 2-phényléthanol-d3 et acide acétique.

Oxydation : Acides carboxyliques ou aldéhydes correspondants.

Substitution : Différents dérivés d'ester en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L'acétate de 2-phényléthyle-d3 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique. Parmi ses applications, citons :

Mécanisme d'action

Le mécanisme d'action de l'acétate de 2-phényléthyle-d3 implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut être métabolisé par des enzymes telles que les estérases pour produire du 2-phényléthanol-d3 et de l'acide acétique . Le marquage au deutérium permet un suivi précis de ces processus métaboliques, fournissant des informations sur le comportement et les effets du composé.

Applications De Recherche Scientifique

2-Phenylethyl acetate-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mécanisme D'action

The mechanism of action of 2-Phenylethyl acetate-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases to produce 2-Phenylethanol-d3 and acetic acid . The deuterium labeling allows for precise tracking of these metabolic processes, providing insights into the compound’s behavior and effects.

Comparaison Avec Des Composés Similaires

L'acétate de 2-phényléthyle-d3 est unique en raison de son marquage au deutérium, qui le distingue de son homologue non deutéré, l'acétate de 2-phényléthyle. Parmi les composés similaires, citons :

Acétate de 2-phényléthyle : La version non deutérée ayant des propriétés chimiques similaires mais sans marquage isotopique.

2-phényléthanol-d3 : Un alcool deutéré utilisé dans des applications de recherche similaires.

Acétate d'éthyle-d3 : Un autre ester deutéré utilisé à des fins de traçage et d'analyse.

L'unicité de l'acétate de 2-phényléthyle-d3 réside dans sa capacité à fournir des informations détaillées sur les processus chimiques et biologiques grâce au traçage isotopique, ce qui en fait un outil précieux dans divers domaines scientifiques.

Propriétés

Formule moléculaire |

C10H12O2 |

|---|---|

Poids moléculaire |

167.22 g/mol |

Nom IUPAC |

2-phenylethyl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i1D3 |

Clé InChI |

MDHYEMXUFSJLGV-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)OCCC1=CC=CC=C1 |

SMILES canonique |

CC(=O)OCCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)

![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)

![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)

![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)

![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)